Cas no 88990-04-9 (1H-Benzimidazol-2-amine, 6-(1-phenylethenyl)-1-(phenylsulfonyl)-)
88990-04-9 structure
Product Name:1H-Benzimidazol-2-amine, 6-(1-phenylethenyl)-1-(phenylsulfonyl)-
CAS-nummer:88990-04-9
MF:C21H17N3O2S
MW:375.443583250046
CID:616911
PubChem ID:71321267
Update Time:2025-04-19
1H-Benzimidazol-2-amine, 6-(1-phenylethenyl)-1-(phenylsulfonyl)- Chemische en fysische eigenschappen
Naam en identificatie
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- 1H-Benzimidazol-2-amine, 6-(1-phenylethenyl)-1-(phenylsulfonyl)-
- 1-(benzenesulfonyl)-6-(1-phenylethenyl)benzimidazol-2-amine
- 88990-04-9
- DTXSID60751102
- 1-(Benzenesulfonyl)-6-(1-phenylethenyl)-1H-benzimidazol-2-amine
-
- Inchi: 1S/C21H17N3O2S/c1-15(16-8-4-2-5-9-16)17-12-13-19-20(14-17)24(21(22)23-19)27(25,26)18-10-6-3-7-11-18/h2-14H,1H2,(H2,22,23)
- InChI-sleutel: PDWJLLXJMQPOOU-UHFFFAOYSA-N
- LACHT: S(C1C=CC=CC=1)(N1C(N)=NC2C=CC(C(=C)C3C=CC=CC=3)=CC1=2)(=O)=O
Berekende eigenschappen
- Exacte massa: 375.10414797g/mol
- Monoisotopische massa: 375.10414797g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 27
- Aantal draaibare bindingen: 4
- Complexiteit: 632
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.5
- Topologisch pooloppervlak: 86.4Ų
1H-Benzimidazol-2-amine, 6-(1-phenylethenyl)-1-(phenylsulfonyl)- Gerelateerde literatuur
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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